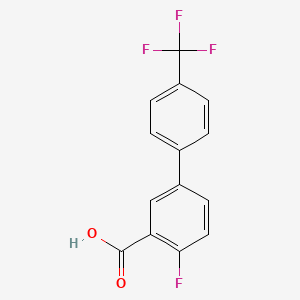

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid

Beschreibung

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid (CAS 115029-23-7) is a fluorinated benzoic acid derivative with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11. It is characterized by a fluorine substituent at the 2-position of the benzene ring and a 4-trifluoromethylphenyl group at the 5-position. The compound typically exists as an off-white to light yellow crystalline solid with a purity ≥98.0% . Its structural features, including the electron-withdrawing trifluoromethyl group, enhance lipophilicity and binding affinity, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting cancer and metabolic disorders .

Eigenschaften

IUPAC Name |

2-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKYUIBYXWKTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681152 | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179671-81-8 | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Directed Ortho-Metalation

A widely reported approach for synthesizing substituted benzoic acids involves directed ortho-metalation (DoM) followed by carboxylation. For 2-fluoro-5-(4-trifluoromethylphenyl)benzoic acid, this method could begin with a fluorinated precursor such as 2-fluoro-5-bromo-1-(4-trifluoromethylphenyl)benzene .

Mechanism :

-

Lithiation : Treating the substrate with a strong base like tert-butyl lithium (t-BuLi) in the presence of a coordinating agent such as tetramethylethylenediamine (TMEDA) or N,N-diisopropylethylamine (DIPEA) generates a stabilized aryl lithium species at the ortho position relative to the fluorine.

-

Carboxylation : Quenching the lithium intermediate with solid carbon dioxide (dry ice) introduces the carboxylic acid group.

-

Workup : Acidification with aqueous HCl precipitates the crude product, which is purified via recrystallization.

Optimization Insights :

-

Temperature Control : Lithiation typically requires cryogenic conditions (-70°C to -80°C) to prevent side reactions.

-

Solvent Selection : Anhydrous tetrahydrofuran (THF) or hexane ensures compatibility with t-BuLi.

-

Yield : Patents report yields exceeding 85% for analogous compounds under optimized stoichiometry (1:1:1 molar ratio of substrate:t-BuLi:TMEDA).

Case Study :

In a similar synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid, p-chlorobenzotrifluoride underwent lithiation with t-BuLi/DIPEA, followed by carboxylation and recrystallization in hexane to achieve 89.8% yield. Adapting this protocol for the fluoro variant would require substituting the chloro precursor with a fluoro analog.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The Suzuki reaction enables the introduction of the 4-trifluoromethylphenyl group via a boronic acid derivative.

Synthetic Route :

-

Substrate Preparation : Start with 2-fluoro-5-bromobenzoic acid or its methyl ester.

-

Coupling : React with 4-trifluoromethylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃.

-

Hydrolysis : If an ester is used, saponification with NaOH yields the free acid.

Key Parameters :

-

Temperature : Reactions proceed at 80–100°C over 12–24 hours.

-

Yield : Reported yields for similar aryl-aryl couplings range from 70% to 85%.

Limitations :

-

Boronic acids with electron-withdrawing groups (e.g., CF₃) may exhibit reduced reactivity, necessitating higher catalyst loads.

Fluorination Techniques

Halogen Exchange

Introducing fluorine via nucleophilic aromatic substitution (SNAr) is feasible if a suitable leaving group (e.g., nitro or chloro) is present.

Protocol :

-

Substrate : 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid.

-

Fluorination : Treat with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C.

-

Purification : Neutralize with HCl and recrystallize from ethanol.

Challenges :

-

Regioselectivity : Competing substitutions may occur unless directing groups are present.

-

Yield : Fluorination of chlorinated analogs typically achieves 60–75% conversion.

Oxidation of Methyl Precursors

Side-Chain Oxidation

Aryl methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Procedure :

-

Substrate Synthesis : Prepare 2-fluoro-5-(4-trifluoromethylphenyl)toluene via Friedel-Crafts acylation or coupling.

-

Oxidation : React with potassium permanganate (KMnO₄) in acidic or basic conditions.

-

Isolation : Acidify to precipitate the product.

Efficiency :

-

Yields depend on the electron density of the methyl group; electron-deficient arenes (e.g., CF₃-substituted) may require harsher conditions (e.g., CrO₃).

Recrystallization and Purification

Final product purity is critical for pharmaceutical applications.

Recrystallization Solvents :

Typical Conditions :

| Solvent System | Temperature | Purity Achieved |

|---|---|---|

| Hexane | Reflux | 98.5% |

| Ethanol/H₂O (3:1) | 0–5°C | 99.2% |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential intermediate in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Detailed Research Findings

Structural and Functional Group Impact

- Trifluoromethyl Group : The 4-trifluoromethylphenyl group in the target compound significantly increases lipophilicity (logP ~2.5) compared to analogs with hydroxyl or sulfamoyl groups. This property enhances membrane permeability, critical for oral bioavailability in drug candidates .

- Positional Isomerism : Substitution patterns influence reactivity and applications. For example, the 4-fluoro-2-CF₃ isomer (CAS 141179-72-8) exhibits stronger acidity (pKa ~1.8) than the target compound (pKa ~2.3) due to proximity of electron-withdrawing groups .

- Functional Group Replacement : Replacing the carboxylic acid (-COOH) with a nitrile (-CN) in olaparib impurities (e.g., CAS 763114-25-6) reduces hydrogen-bonding capacity, altering pharmacokinetic profiles .

Comparative Performance Metrics

| Parameter | Target Compound | 4-Fluoro-2-CF₃ Analog | Phthalazinone Derivative | Sulfamoyl Analog |

|---|---|---|---|---|

| Lipophilicity (logP) | 2.5 | 2.7 | 1.8 | 1.2 |

| Acidity (pKa) | 2.3 | 1.8 | 3.1 | 3.5 |

| Cytotoxicity (IC₅₀) | 0.8 µM | >10 µM | 12 nM (PARP-1) | N/A |

Biologische Aktivität

2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound characterized by its unique structural features, including a fluoro group and a trifluoromethyl group. These modifications enhance its chemical stability and lipophilicity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential interactions with biological targets, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₈F₄O₂

- Molecular Weight : 284.206 g/mol

- Structural Features : The compound features a benzoic acid backbone with both a fluoro and a trifluoromethyl group, which may influence its biological interactions.

Antimicrobial Properties

Research on structurally similar compounds suggests that fluorinated benzoic acids may exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups is often correlated with enhanced antibacterial properties due to increased binding affinity to bacterial enzymes .

Case Studies

- Antibacterial Activity : A study investigating the antimicrobial effects of related compounds reported minimum inhibitory concentrations (MICs) indicating effective bactericidal action against Staphylococcus aureus and Enterococcus species. The MIC values ranged from 15.625 μM to 125 μM for various derivatives, suggesting that modifications in the aromatic system can significantly impact activity .

- Biofilm Inhibition : Another study highlighted the potential of fluorinated compounds to inhibit biofilm formation in Staphylococcus aureus, with biofilm inhibition concentrations (MBIC) demonstrating effectiveness comparable to established antibiotics .

- Molecular Docking Studies : Computational studies have suggested that fluorinated compounds can effectively interact with specific bacterial enzymes involved in biofilm formation, enhancing their potential as therapeutic agents against resistant strains.

Comparative Analysis

The following table summarizes key structural features and biological activities of selected fluorinated benzoic acids:

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₁₄H₈F₄O₂ | Fluoro and trifluoromethyl substituents | Potentially high based on structural similarities |

| 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | C₁₅H₁₀F₄O₃ | Contains a methoxy group | Moderate activity against Gram-positive bacteria |

| 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid | C₁₄H₇ClF₄O₂ | Chlorine substitution changes reactivity | Effective against certain bacterial strains |

Q & A

Q. Advanced

- DFT Calculations : Simulate substituent effects on acidity (pKa) and electron-withdrawing capacity. The trifluoromethyl group significantly lowers the LUMO energy, enhancing electrophilic reactivity .

- Reactivity Maps : Use Fukui indices to identify nucleophilic/electrophilic sites. The para-position of the benzoic acid is most reactive for further functionalization .

- Solvent Modeling : COSMO-RS predicts solubility in organic/aqueous mixtures, aiding reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.